
quinuclidine-4-carbonitrile
Overview
Description
1-Azabicyclo[2.2.2]octane-4-carbonitrile is an organic compound with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.1943 g/mol . It is also known as 4-cyanoquinuclidine and is characterized by its bicyclic structure, which includes a nitrogen atom and a nitrile group. This compound is of significant interest in various fields of chemistry and industry due to its unique structural and chemical properties.
Mechanism of Action
Target of Action
Quinuclidine-4-carbonitrile primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. By inhibiting these enzymes, this compound can potentially enhance cholinergic neurotransmission .
Mode of Action
This compound interacts with its targets (AChE and BChE) through covalent binding . This interaction results in the inhibition of these enzymes, preventing them from breaking down acetylcholine. As a result, acetylcholine accumulates in the synaptic cleft, prolonging its action and enhancing cholinergic neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE and BChE, this compound disrupts the normal metabolism of acetylcholine, leading to its accumulation in the synaptic cleft. This can enhance the transmission of nerve impulses in the cholinergic pathway .
Pharmacokinetics
It is known that the compound’s ability to cross the blood-brain barrier is a critical factor for its potential use in treating central nervous system disorders .
Result of Action
The inhibition of AChE and BChE by this compound leads to an increase in acetylcholine levels in the synaptic cleft. This can enhance cholinergic neurotransmission, which may have therapeutic effects in conditions associated with decreased cholinergic activity, such as Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution. Additionally, factors such as temperature and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.2]octane-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of quinuclidine with cyanogen bromide under controlled conditions . Another method includes the cyclization of appropriate precursors, such as the reaction of 4-chlorobutyronitrile with ammonia in the presence of a base . Industrial production often involves optimizing these methods to achieve higher yields and purity.
Chemical Reactions Analysis
1-Azabicyclo[2.2.2]octane-4-carbonitrile undergoes various chemical reactions, including:
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Muscarinic Receptor Modulation
Quinuclidine-4-carbonitrile derivatives have been identified as potent ligands for muscarinic M3 receptors, which play a crucial role in various physiological processes. These compounds have shown potential in treating respiratory disorders such as chronic obstructive pulmonary disease (COPD), asthma, and gastrointestinal issues like irritable bowel syndrome (IBS) and peptic ulcers. A notable study demonstrated that these compounds exhibit a long-lasting effect on receptor activity, making them suitable for therapeutic applications in managing these conditions .
CNS Activity
Research indicates that quinuclidinium carbamates derived from this compound are promising candidates for central nervous system (CNS) active drugs, particularly for Alzheimer's disease. In silico studies have shown that several derivatives can cross the blood-brain barrier (BBB), which is critical for CNS drug development. The compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), with some exhibiting significant activity without notable toxicity .
Organic Synthesis
Catalytic Applications
this compound serves as a versatile building block in organic synthesis. It is utilized as a ligand in catalytic processes such as the OsO₄-catalyzed dihydroxylation of olefins. The compound's basicity and structural properties make it an effective catalyst in various organic reactions, including the synthesis of alkaloids and other complex molecules .
Synthesis of Quinine
The compound is also integral in the synthesis of quinine and its analogs, which are important for their antimalarial properties. The methodologies developed for synthesizing quinuclidine derivatives have expanded the scope of accessible compounds for pharmaceutical research .
Material Science
Polymer Chemistry
this compound has been explored as a catalyst in polymer synthesis. Its ability to facilitate reactions involving polymerization has implications for developing new materials with tailored properties. This application is particularly relevant in creating polymers with specific mechanical or thermal characteristics .
Case Studies
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octane-4-carbonitrile can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Unlike 1-Azabicyclo[2.2.2]octane-4-carbonitrile, DABCO lacks the nitrile group and is primarily used as a catalyst in organic synthesis.
Quinuclidine: This compound is structurally similar but does not contain the nitrile group, making it less reactive in certain chemical reactions.
Tropane Alkaloids: These compounds share a similar bicyclic structure but have different functional groups, leading to distinct biological activities.
The presence of the nitrile group in 1-Azabicyclo[2.2.2]octane-4-carbonitrile makes it unique and versatile for various applications.
Biological Activity
Quinuclidine-4-carbonitrile, a derivative of the bicyclic compound quinuclidine, has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacological potential, and relevant case studies.
This compound primarily acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound increases acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are prevalent .
Key Features of Mechanism:
- Target Enzymes: AChE and BChE.
- Mode of Action: Covalent binding to the active site of enzymes.
- Biochemical Pathway: Cholinergic pathway modulation.
- Pharmacokinetics: Ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential for CNS disorders .
Central Nervous System (CNS) Activity
Research indicates that this compound and its derivatives demonstrate significant activity against AChE and BChE. In a study profiling various quinuclidine derivatives, it was found that they inhibited AChE and BChE in micromolar ranges, with inhibition constants ranging from to . The highest potency was observed in specific bisquaternary derivatives.
Table 1: Inhibition Potency of Quinuclidine Derivatives
Compound | AChE Inhibition Constant () | BChE Inhibition Constant () |
---|---|---|
Compound 7 | 0.26 µM | 0.30 µM |
Compound 14 | 156.2 µM | 140 µM |
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. Studies have demonstrated that various quinuclidine derivatives exhibit potent activity against both gram-positive and gram-negative bacteria. For example, certain para- and meta-substituted quinuclidinium oximes showed minimum inhibitory concentrations (MICs) as low as to , outperforming conventional antibiotics like gentamicin against multidrug-resistant strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae .
Table 2: Antimicrobial Efficacy of Quinuclidine Derivatives
Compound | MIC Against Pseudomonas aeruginosa | MIC Against Klebsiella pneumoniae |
---|---|---|
Oxime A | 0.25 µg/mL | 16 µg/mL |
Oxime B | 1.00 µg/mL | 256 µg/mL |
Case Studies
-
CNS Activity in Alzheimer's Models :
A study highlighted the efficacy of quinuclidinium carbamates in models simulating Alzheimer's disease. The compounds exhibited a high degree of selectivity for AChE over BChE, suggesting potential therapeutic applications in cognitive enhancement . -
Antimicrobial Efficacy :
Another investigation focused on a series of quinuclidinium oximes, which demonstrated broad-spectrum antimicrobial activity. The compounds were non-toxic to human cell lines while effectively suppressing bacterial growth at sub-MIC levels .
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octane-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-7-8-1-4-10(5-2-8)6-3-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMKLAOKVLRABO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181052 | |
Record name | 1-Azabicyclo(2.2.2)octane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26458-78-6 | |
Record name | 1-Azabicyclo(2.2.2)octane-4-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026458786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azabicyclo(2.2.2)octane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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